molecular formula C17H13NO B14407637 1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine CAS No. 85945-20-6

1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine

Cat. No.: B14407637
CAS No.: 85945-20-6
M. Wt: 247.29 g/mol
InChI Key: IXKQOBXFACQODM-UHFFFAOYSA-N
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Description

1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine is a complex organic compound characterized by its unique fused ring structure This compound is part of a class of heterocyclic compounds that contain both oxygen and nitrogen atoms within their ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1a,10,11,11a-Tetrahydro1benzoxireno[2,3-c]acridine : A closely related compound with a similar fused ring structure.
  • Benzodiazepines : A class of compounds with similar heterocyclic structures and potential biological activities.

Uniqueness

1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine is unique due to its specific ring fusion pattern and the presence of both oxygen and nitrogen atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

85945-20-6

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

6-oxa-12-azapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene

InChI

InChI=1S/C17H13NO/c1-2-4-14-10(3-1)9-13-11-6-8-16-17(19-16)12(11)5-7-15(13)18-14/h1-5,7,9,16-17H,6,8H2

InChI Key

IXKQOBXFACQODM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=NC4=CC=CC=C4C=C23)C5C1O5

Origin of Product

United States

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